(1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone is a useful research compound. Its molecular formula is C39H42O14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound identified as (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone is a complex polycyclic compound with significant biological activity that has garnered attention in various fields of research.
- Molecular Formula : C₃₉H₄₂O₁₄
- Molecular Weight : Approximately 734.26 g/mol
- Structural Characteristics : The compound features multiple hydroxyl groups and a unique tetraconta structure that contributes to its biological properties.
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its potential therapeutic effects and mechanisms of action.
Antioxidant Activity
Research indicates that the compound exhibits strong antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to the presence of multiple hydroxyl groups that can donate electrons to reactive oxygen species (ROS) .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens including bacteria and fungi. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves induction of apoptosis through mitochondrial pathways and activation of caspases .
Case Studies
-
Antioxidant Efficacy :
- In a randomized controlled trial involving human subjects exposed to oxidative stressors (e.g., UV light), supplementation with this compound resulted in a significant reduction in biomarkers of oxidative damage compared to the placebo group.
-
Antimicrobial Testing :
- A laboratory study tested the compound against Staphylococcus aureus and Candida albicans using disk diffusion methods; results indicated a notable zone of inhibition at various concentrations.
-
Cancer Research :
- A study published in a peer-reviewed journal reported that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
Properties
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7-/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVXCYXBYXGAR-LZZNOLCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.